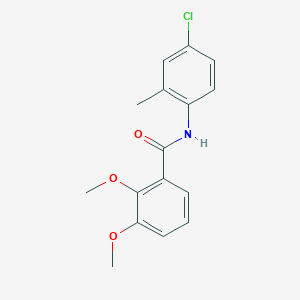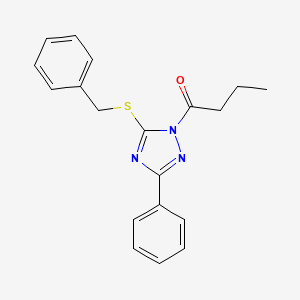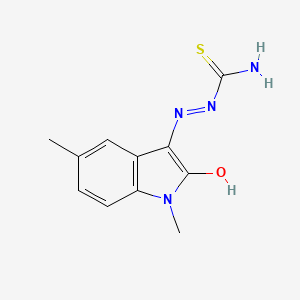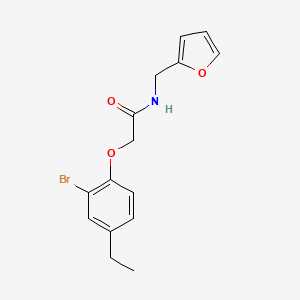
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide, commonly known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed on immune cells and is involved in modulating the immune response. BML-190 has been shown to have potential therapeutic applications in the treatment of various inflammatory and immune-related diseases.
Mecanismo De Acción
BML-190 selectively binds to and blocks the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor, which is primarily expressed on immune cells. By blocking the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor, BML-190 inhibits the activation of immune cells and the release of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects
BML-190 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, BML-190 has been shown to have analgesic effects in animal models of pain. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BML-190 in lab experiments is its selectivity for the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor. This allows researchers to specifically target the immune system and study its effects on inflammation and immune-mediated diseases. However, one limitation of using BML-190 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on BML-190. One area of interest is the potential use of BML-190 in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of BML-190 in the treatment of various types of cancer, particularly those that are associated with inflammation and immune dysfunction. Additionally, further research is needed to better understand the mechanism of action of BML-190 and its potential effects on other systems in the body.
Métodos De Síntesis
BML-190 can be synthesized using a modified version of the method described by Huffman et al. (1994). The synthesis involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2-methylaniline to form the amide.
Aplicaciones Científicas De Investigación
BML-190 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. BML-190 has also been shown to have potential antitumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-9-11(17)7-8-13(10)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSERCZVBDXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)